2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid
Description
Properties
IUPAC Name |
2-[methyl-[2-oxo-2-(propan-2-ylamino)ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-6(2)9-7(11)4-10(3)5-8(12)13/h6H,4-5H2,1-3H3,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREQZINDTWIOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900641-07-8 | |
| Record name | 2-[methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Optimization and Yield
Key parameters include:
- Solvent system : 1:1 1,4-dioxane/water ensures solubility while minimizing side reactions.
- Temperature control : Ice bath during nitrite addition prevents exothermic decomposition.
- Purification : Slurrying with petroleum ether/ethyl acetate (3:1) achieves 85% purity.
Table 1: Diazotization Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent Ratio | 1:1 (dioxane:H₂O) | Maximizes intermediate stability |
| NaNO₂ Equivalents | 5.0 eq | Completes diazotization |
| Reaction Time | 12–16 h | Ensures full decomposition |
Palladium-Catalyzed Amidocarbonylation
Homogeneous vs. Heterogeneous Catalysis
The amidocarbonylation of sarcosine with lauroyl chloride, reported in Organic Process Research & Development, demonstrates scalability for N-acyl sarcosines. Adapting this to the target compound involves:
- Reacting sarcosine with isopropyl isocyanate under Pd catalysis.
- Using Pd black (heterogeneous) or Pd(OAc)₂ (homogeneous) at 60–80°C.
Homogeneous catalysts (e.g., Pd(OAc)₂) offer faster kinetics but require ligand systems, while Pd black enables catalyst reuse and reduces metal leaching.
Process Advantages
- Yield : 95% for N-lauroyl sarcosine, suggesting similar potential for the isopropyl variant.
- Scale : Demonstrated at multi-gram levels with >99% conversion.
- Safety : Lower temperatures (60°C vs. 100°C) mitigate decomposition risks.
Equation 1: Amidocarbonylation Mechanism
$$
\text{Sarcosine} + \text{Isopropyl Isocyanate} \xrightarrow{\text{Pd catalyst}} \text{Target Compound} + \text{CO}_2 \quad
$$
Ring-Opening Polymerization (ROP) of Sarcosine N-Carboxyanhydride
Synthesis of Sarcosine Precursors
A 2024 PubMed study details ultrahigh-molecular-weight polysarcosine synthesis via ROP of sarcosine N-carboxyanhydride (Sar-NCA). While focused on polymers, the method’s carboxyanhydride intermediate could be hydrolyzed to yield free sarcosine derivatives.
Carboxylic Acid Catalysis
Carboxylic acids (e.g., acetic acid) accelerate Sar-NCA polymerization by 50×, achieving 586 kDa polymers with $$ \text{Đ} < 1.05 $$. For monomeric targets, controlled hydrolysis of Sar-NCA in the presence of isopropylamine may directly form the desired compound.
Table 2: ROP Parameters for Sarcosine Derivatives
| Catalyst | Temperature (°C) | Molecular Weight (kDa) | Dispersity (Đ) |
|---|---|---|---|
| Acetic Acid | 25 | 586 | 1.03 |
| None | 25 | 12 | 1.20 |
Solid-Phase Peptide Synthesis (SPPS) Approaches
Resin-Bound Sarcosine
SPPS enables sequential addition of methylaminoacetic acid and isopropylcarbamoyl groups. Fmoc-protected sarcosine is immobilized on Wang resin, followed by:
- Deprotection with 20% piperidine.
- Coupling with isopropylcarbamoyl chloride using HOBt/DIC.
- Cleavage with TFA/H₂O (95:5) to release the product.
Advantages and Limitations
- Purity : SPPS achieves >90% purity without chromatography.
- Scale : Limited to milligram quantities due to resin costs.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Diazotization | 85 | 90 | Moderate | High |
| Amidocarbonylation | 95 | 98 | High | Moderate |
| ROP/Hydrolysis | 75 | 85 | Low | Low |
| SPPS | 90 | 95 | Low | High |
Chemical Reactions Analysis
2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of glycine with isopropyl isocyanate in the presence of a suitable solvent and catalyst. It can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding carboxylic acids using strong oxidizing agents.
- Reduction : Reduction reactions can yield amines or alcohols using agents like lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur, replacing the amino group under appropriate conditions.
Chemistry
In chemistry, 2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of new compounds.
Biology
This compound is investigated for its role in biochemical pathways and interactions with enzymes and proteins. It may influence biological processes through its mechanism of action involving enzyme inhibition or modification.
Medicine
Research is ongoing into its potential therapeutic applications, particularly as a precursor for drug development. Notable areas include:
-
Antidiabetic Research : Studies indicate that compounds similar to this may protect pancreatic β-cells from stress, showing potential for diabetes treatment.
Compound Activity Max Activity (%) EC50 (μM) Compound A β-cell protection 100 0.1 ± 0.01 -
Neuroprotective Effects : Investigations reveal that it may reduce neuronal cell death due to oxidative stress, suggesting applications in neurodegenerative diseases.
Compound Activity Max Activity (%) EC50 (μM) Compound B Neuroprotection 88 13 ± 1 - Anticancer Properties : Preliminary studies suggest anticancer activity through the inhibition of cancer cell proliferation and induction of apoptosis in specific cancer cell lines.
Case Study 1: β-cell Protective Activity
A study focusing on various derivatives showed that certain analogs of this compound exhibited significant protective effects against endoplasmic reticulum stress-induced apoptosis in pancreatic β-cells. The compound designated WO5m demonstrated maximal activity at a concentration of 0.1 μM.
Case Study 2: Neuroprotection in Oxidative Stress Models
Another investigation highlighted the neuroprotective properties of related compounds in oxidative stress models. Results indicated substantial reductions in neuronal cell death, emphasizing their potential role in developing treatments for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways and cellular processes, ultimately affecting the physiological functions of the organism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid with structurally related compounds:
Key Differences and Implications :
Lipophilicity :
- The isopropyl carbamoyl group in the target compound increases lipophilicity compared to hydroxyethyl-substituted analogues (e.g., 113580-14-6) .
- Dichlorobenzyl (308.18 g/mol, ) and trifluoromethyl benzyl (323.29 g/mol, ) substituents further enhance hydrophobicity, making these compounds suitable for membrane-targeted applications.
Biological Activity: Etifenin (C₁₆H₂₂N₂O₅, ) is clinically used for hepatobiliary imaging due to its metal-chelating properties, whereas the target compound lacks evidence of diagnostic use.
Synthetic Utility :
- The thioether and sulfinyl groups in analogues (e.g., 338421-43-5, ; 338953-77-8, ) enable disulfide bond mimicry in peptide design.
- The target compound’s isopropyl carbamoyl group may serve as a steric hindrance modulator in enzyme inhibitor design.
Solubility :
- The hydroxyethyl-substituted compound (113580-14-6, ) has higher aqueous solubility due to its polar hydroxyl group, contrasting with the target compound’s moderate solubility.
Biological Activity
2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid, also known by its CID number 7130737, is a compound with potential biological applications. Its structural formula is C8H16N2O3, and it features a unique arrangement that may influence its biological activity. This article reviews the biological activity of this compound, including its chemical properties, potential therapeutic applications, and relevant research findings.
Chemical Structure
The structure of this compound can be represented using the following identifiers:
- Molecular Formula : C8H16N2O3
- SMILES : CC(C)NC(=O)CN(C)CC(=O)O
- InChI : InChI=1S/C8H16N2O3/c1-6(2)9-7(11)4-10(3)5-8(12)13/h6H,4-5H2,1-3H3,(H,9,11)(H,12,13)
Biological Activity Overview
The biological activity of this compound is not extensively documented in the literature. However, its structural components suggest potential interactions with various biological systems.
- Enzyme Interaction : The presence of an amide group may allow this compound to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or substrate.
- Metal Chelation : Similar compounds have shown metal-chelating properties, which could be beneficial in reducing oxidative stress by scavenging free radicals.
- Amino Acid Analog : As an amino acid derivative, it may participate in protein synthesis or modulation of neurotransmitter activity.
Experimental Data
While specific experimental data for this compound is scarce, studies on similar compounds provide insights into potential bioactivity:
Table: Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 189.12337 | 143.7 |
| [M+Na]+ | 211.10531 | 149.5 |
| [M+NH4]+ | 206.14991 | 148.8 |
| [M+K]+ | 227.07925 | 147.6 |
This table indicates the mass-to-charge ratios and predicted collision cross-sections for various adducts of the compound, which could be useful in mass spectrometry studies to ascertain its interactions with other molecules.
Q & A
Q. What are the recommended synthetic strategies for 2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid in laboratory-scale synthesis?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the propan-2-yl carbamoyl group to the methylaminoacetic acid backbone. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield . (ii) Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product. Monitor purity via TLC or LC-MS . (iii) Characterization : Validate the structure using H/C NMR to confirm substituent positions and FT-IR to verify carbonyl and amide bond formation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H NMR to identify methyl and propan-2-yl groups (δ 1.2–1.4 ppm for isopropyl CH) and C NMR to confirm carbamoyl (δ ~165 ppm) and acetic acid (δ ~170 ppm) functionalities .
- Mass Spectrometry (MS) : High-resolution ESI-MS can resolve the molecular ion peak (e.g., [M+H]) and fragmentation patterns to confirm the backbone structure .
- HPLC-PDA : Optimize a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity and detect impurities .
Q. How can researchers mitigate safety risks during handling and storage?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation/skin contact. The compound may exhibit H302/H312/H332 hazards (oral/skin toxicity, respiratory irritation) .
- Storage : Store at 2–8°C under inert gas (N) to prevent hydrolysis of the amide bond. Use amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel reactions (e.g., nucleophilic substitution or oxidation)?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, transition states, and activation energies. For example, predict the susceptibility of the methylamino group to oxidation .
- Reaction Path Search : Combine computational screening (e.g., Gaussian or ORCA) with experimental validation to identify optimal conditions (e.g., solvent, catalyst) for regioselective modifications .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Control variables such as pH (e.g., PBS vs. cell culture media), solvent (DMSO concentration ≤0.1%), and temperature.
- Dose-Response Analysis : Perform IC or EC curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to compare published data and identify confounding factors like impurity interference .
Q. How can the compound’s potential as a enzyme inhibitor be systematically evaluated?
- Methodological Answer :
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., proteases or kinases). Focus on hydrogen bonding with the carbamoyl group and steric effects from the methyl substituent .
- Kinetic Assays : Use fluorogenic substrates to measure inhibition constants () under varying pH and ionic strength. Compare with known inhibitors to assess competitive/non-competitive mechanisms .
Q. What experimental approaches optimize regioselective functionalization of the methylamino group?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the carbamoyl group with tert-butoxycarbonyl (Boc) to direct reactions (e.g., alkylation) to the methylamino site .
- Catalytic Screening : Test palladium or copper catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce aryl/heteroaryl groups .
Methodological Considerations for Data Interpretation
Q. How to address discrepancies in NMR spectra due to tautomerism or dynamic effects?
- Methodological Answer :
- Variable Temperature NMR : Acquire spectra at 25°C and −40°C to slow dynamic processes and resolve overlapping peaks (e.g., amide proton exchange) .
- 2D NMR : Use HSQC and HMBC to correlate protons with carbons and confirm connectivity in complex regions .
Q. What statistical frameworks are suitable for analyzing structure-activity relationship (SAR) data?
- Methodological Answer :
- Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .
- Machine Learning : Train random forest models on datasets of analogous compounds to predict the target’s activity profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
